

Structure-activity relationship of para-substituted phenyl 1,3-thiazolidin-4-ones

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Compound of Interest

Compound Name: 1,3-Thiazolidine-3-carboximidamide

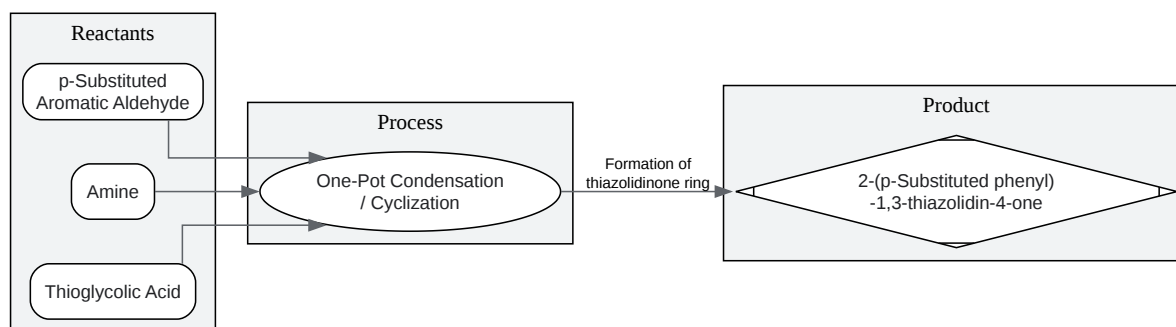
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A comprehensive analysis of the structure-activity relationship (SAR) of para-substituted phenyl 1,3-thiazolidin-4-ones reveals a significant dependency of their biological efficacy on the nature of the substituent at the para position of the phenyl ring. This guide compares the influence of various substituents on antimicrobial, anticancer, and antioxidant activities, supported by experimental data and detailed protocols.

General Synthesis of 2-(para-substituted phenyl)-1,3-thiazolidin-4-ones

The synthesis of the title compounds typically involves a one-pot condensation and cyclization reaction. The general scheme starts from the reaction of a para-substituted aromatic aldehyde, an amine (like ethyl 3-aminopropionate hydrochloride), and thioglycolic acid.^{[1][2]} This versatile synthetic route allows for the introduction of a wide variety of substituents on the phenyl ring for SAR studies.



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Caption: General synthetic workflow for 1,3-thiazolidin-4-one derivatives.

Antimicrobial Activity

The antimicrobial potency of para-substituted phenyl 1,3-thiazolidin-4-ones is markedly influenced by the electronic properties of the substituent. Generally, compounds featuring electron-withdrawing groups exhibit enhanced activity.

Structure-Activity Relationship Summary

Studies indicate that the presence of electron-withdrawing groups, such as halogens (chloro, fluoro) or nitro groups, at the para position of the phenyl ring leads to significant antimicrobial potency.^{[3][4]} For instance, compounds with para-chloro and para-fluoro substitutions have shown prominent inhibitory activity against various Gram-positive and Gram-negative bacterial strains.^{[1][3]} Conversely, the introduction of electron-donating groups like methyl or methoxy groups on the phenyl ring tends to decrease the antimicrobial activity.^[5] Some chloro-substituted compounds have demonstrated significant inhibition against both bacterial and fungal strains.^[5]

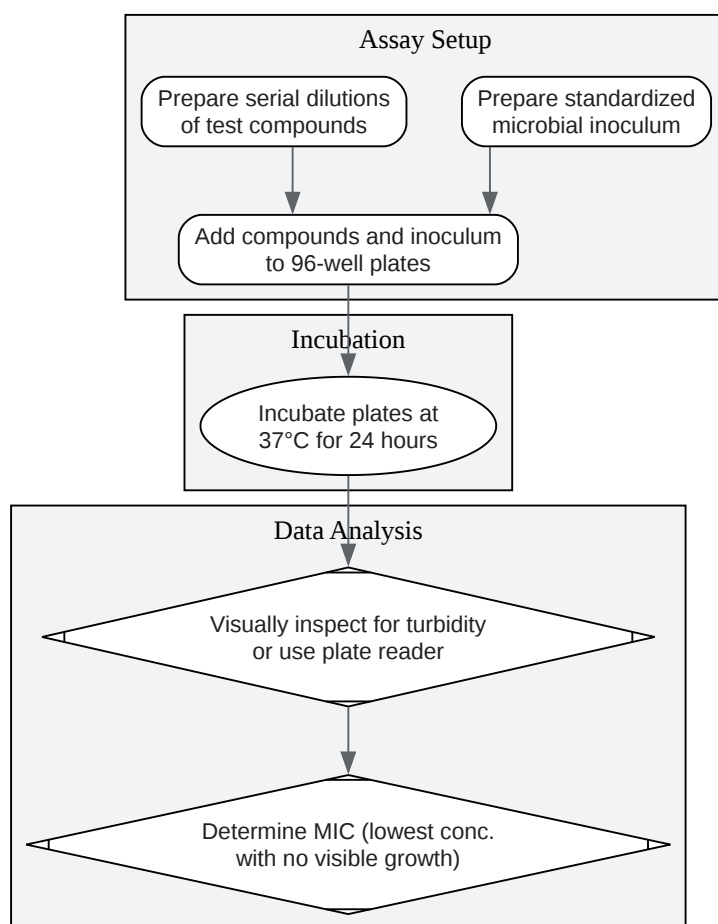
Comparative Antimicrobial Data

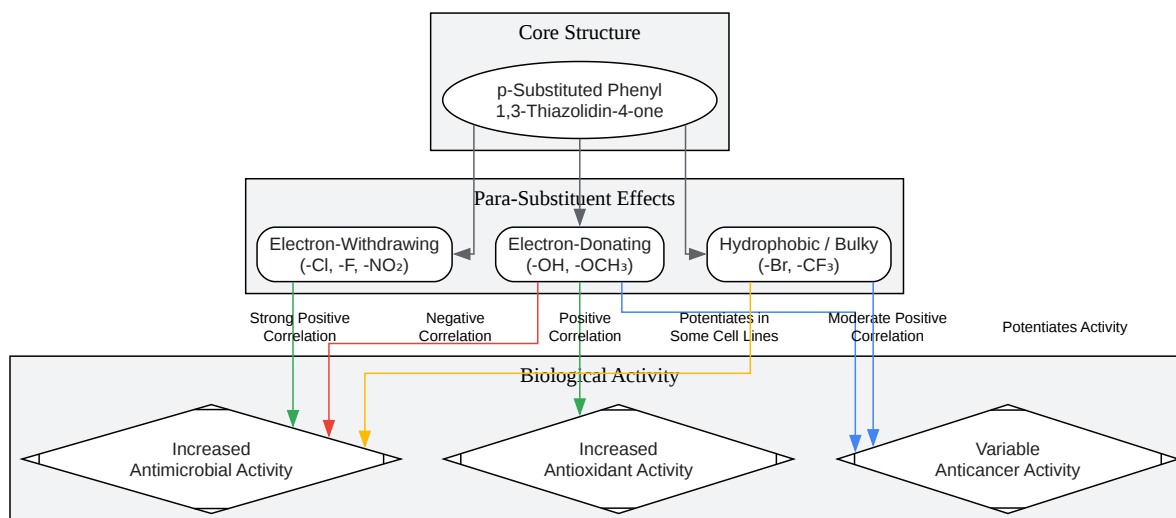
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of para-substituted phenyl 1,3-thiazolidin-4-one derivatives against various microbial strains.

| Compound ID | para-Substituent (R) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |
|-------------|----------------------|------------------------|----------------------|----------------------------|---|
| 1a | -H | >100 | >100 | >100 | [5] |
| 1b | -Cl | 12.5 | 25 | 25 | [4] [5] |
| 1c | -F | 25 | 50 | 50 | [1] [4] |
| 1d | -NO ₂ | 50 | 100 | 100 | [4] |
| 1e | -OCH ₃ | >100 | >100 | >100 | [5] |
| 1f | -CH ₃ | >100 | >100 | >100 | [5] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.





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